molecular formula C10H9BrN2O3 B13924865 Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate

Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B13924865
M. Wt: 285.09 g/mol
InChI Key: FXOIAZDLQYCRIL-UHFFFAOYSA-N
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Description

Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound featuring a fused pyrazolo[1,5-a]pyridine core. Its structure includes:

  • Bromine at position 5, enabling cross-coupling reactions for further derivatization.
  • Methoxy at position 7, enhancing solubility and modulating electronic properties.
  • Methyl ester at position 2, a common functional group for late-stage hydrolysis or amidation.

This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting enzymes or receptors. Its structural features are analogous to pyrazolo[1,5-a]pyrimidines, which are renowned for diverse biological activities, including kinase inhibition and antimicrobial effects .

Properties

Molecular Formula

C10H9BrN2O3

Molecular Weight

285.09 g/mol

IUPAC Name

methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate

InChI

InChI=1S/C10H9BrN2O3/c1-15-9-4-6(11)3-7-5-8(10(14)16-2)12-13(7)9/h3-5H,1-2H3

InChI Key

FXOIAZDLQYCRIL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=CC(=NN21)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the pyrazolo[1,5-a]pyridine core followed by selective substitution and esterification steps. The core is formed by cyclocondensation reactions involving 3-aminopyrazoles and suitable electrophilic precursors, allowing versatile modifications at positions 2, 5, and 7 of the ring system.

Regioselective Bromination and Methoxylation

The key step in obtaining the 5-bromo and 7-methoxy substitutions is the regioselective functionalization of the pyrazolo[1,5-a]pyridine ring. According to recent literature, 3-bromo-5-methoxypyridine derivatives can be converted into the desired pyrazolo[1,5-a]pyridine compounds via oxidative cyclization using oxidants such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of bases like DIPEA (N,N-diisopropylethylamine) in toluene at ambient temperature.

A representative procedure involves:

  • Preparation of 3-bromo-5-methoxypyridine as the starting material.
  • Treatment with O-mesitylenesulfonylhydroxylamine (MesONH2) to introduce the amino functionality.
  • Heating under reflux to promote cyclization to the pyrazolo[1,5-a]pyridine core.
  • Subsequent reaction with acrylonitrile and TEMPO in the presence of DIPEA at 0 °C to room temperature to form the cyano-substituted intermediate.
  • Final purification by flash column chromatography to isolate the brominated, methoxylated pyrazolo[1,5-a]pyridine derivative.

Esterification to Methyl Carboxylate

The methyl ester group at position 2 is typically introduced by esterification of the corresponding carboxylic acid or by using methyl-containing electrophiles during the synthetic sequence. For example, amidation or esterification reactions on pyrazolo[1,5-a]pyridine-2-carboxylic acid derivatives can yield methyl esters under standard conditions.

One-Pot Multi-Step Synthesis

A gram-scale one-pot three-step synthesis has been reported that efficiently produces this compound with good yield (~81%). The process includes:

  • Generation of MesONH2 in situ by treatment of tert-butyl ((mesitylsulfonyl)oxy) carbamate with trifluoroacetic acid at 0 °C.
  • Reaction of 3-bromo-5-methoxypyridine with MesONH2 solution, followed by reflux.
  • Subsequent addition of acrylonitrile and TEMPO, cooling, and addition of DIPEA.
  • Stirring at ambient temperature, solvent removal, and purification by flash column chromatography.

This method is notable for its operational simplicity and scalability.

Reaction Conditions and Optimization

Oxidative Cyclization Parameters

The oxidative cyclization step is critical and depends on the choice of oxidant, base, solvent, and temperature. TEMPO is a preferred oxidant due to its mildness and selectivity. DIPEA serves as the base to facilitate deprotonation and promote cyclization. Toluene is commonly used as the solvent, and reaction times range from 4 to 8 hours at temperatures from 0 °C to room temperature.

Yield and Purity

Typical isolated yields for the key intermediate 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile reach up to 93% under optimized conditions. The final methyl ester product is obtained in yields around 81% after purification.

Analytical Characterization

The synthesized compounds are characterized by standard spectroscopic methods:

  • ^1H NMR (400 MHz, DMSO-d6) shows characteristic singlets for aromatic protons and methoxy groups.
  • ^13C NMR confirms the presence of carbonyl, aromatic, and methoxy carbons.
  • High-resolution mass spectrometry (HRMS) and melting point determination support compound identity and purity.

Summary Table of Preparation Steps

Step Reagents and Conditions Product Yield (%) Notes
1 tert-Butyl ((mesitylsulfonyl)oxy) carbamate + TFA (0 °C, 4 h) MesONH2 solution - In situ generation
2 3-Bromo-5-methoxypyridine + MesONH2 (reflux) Intermediate amino-pyridine - Cyclization precursor
3 Acrylonitrile + TEMPO + DIPEA (0 °C to rt, 4-8 h) 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile 93 Oxidative cyclization
4 Esterification or methylation This compound 81 Final product

Comprehensive Research Findings and Literature Evaluation

  • The synthetic route involving TEMPO-mediated oxidative cyclization is well-documented and provides regioselective access to the pyrazolo[1,5-a]pyridine scaffold with bromine and methoxy substituents.
  • The use of MesONH2 as an aminating agent is a reliable method to introduce the amino group necessary for ring closure.
  • Alternative methods employing β-enaminones and aminopyrazoles for pyrazolo[1,5-a]pyrimidine derivatives show similar cyclocondensation principles but differ in substitution patterns and functional group tolerance.
  • Optimization of reaction conditions, particularly the equivalents of oxidant and base, as well as temperature control, are crucial to maximize yield and minimize side products.
  • The methyl ester functionality is typically introduced via esterification of the corresponding carboxylic acid or by using methyl-containing electrophiles during synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and ester groups.

    Cyclization and Condensation: The pyrazolopyridine core can participate in cyclization and condensation reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride and alkyl halides can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

The compound "Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate" (CAS No. 2721374-88-3) is a pyrazolo[1,5-a]pyridine derivative with potential applications in various scientific research fields .

Scientific Research Applications

While specific applications of this compound are not detailed in the provided search results, the broader class of pyrazolo[1,5-a]pyridine derivatives has shown promise in several areas:

  • Antituberculosis Agents: Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been investigated for their potential as antituberculosis agents, demonstrating in vitro potency against drug-susceptible and drug-resistant Mycobacterium tuberculosis strains . For instance, some compounds exhibited low cytotoxicity against Vero cells and favorable pharmacokinetic profiles .
  • Kinase Inhibitors: Pyrazolo[1,5-a]pyridine derivatives are useful as AXL and c-MET kinase inhibitors .
  • Cosmetics: Polymers, including synthetic and semi-synthetic ones, are used in cosmetics for various purposes, such as film formation, rheology modification, and delivery of active ingredients . The use of polymers in cosmetics is highly developed, and innovative advances in polymer science and nanoscience are driving the creation of scientifically sophisticated products .

Mechanism of Action

The mechanism of action of Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Key structural insights :

  • The fused pyrazole-pyridine system adopts near-planar geometry, as observed in ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate (dihedral angle: 1.31° between fused rings) .
  • Substituents like bromine and methoxy influence intermolecular interactions (e.g., hydrogen bonding, π-π stacking), critical for crystallization and solubility .
Table 1: Structural and Functional Comparison
Compound Name Substituents Key Features Biological Relevance Reference
Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate 5-Br, 7-OMe, 2-COOMe Bromine for cross-coupling; ester for derivatization Intermediate for bioactive molecules [5, 7]
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate 7-Me, 2-Ph, 5-COOEt Planar fused rings; COX-2/HMG-CoA inhibition Anticancer, anti-inflammatory [3]
Methyl 7-bromopyrazolo[1,5-a]pyridine-2-carboxylate 7-Br, 2-COOMe Bromine at position 7; ester for hydrolysis Suzuki-Miyaura coupling precursor [5]
5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-pyrazolo[1,5-a]pyrimidin-3-carboxamides 5-aminoethyl, 7-oxo, 3-carboxamide Cathepsin B/K inhibition; carboxamide for target engagement Protease inhibitor candidates [4]
Key Observations :

Substituent Positioning: Bromine at position 5 (vs. 7) in this compound offers distinct reactivity in cross-coupling reactions compared to its positional isomer (Methyl 7-bromo variant) .

Functional Group Utility :

  • Methyl/ethyl esters (e.g., 2-COOMe) allow for straightforward hydrolysis to carboxylic acids or conversion to amides, as demonstrated in pyrazolo[1,5-a]pyrimidine-3-carboxamides .
  • Bromine facilitates late-stage diversification, critical in SAR studies for drug discovery .

Biological Activity :

  • Pyrazolo[1,5-a]pyrimidines with 7-oxo and carboxamide groups exhibit potent protease inhibition (e.g., cathepsins), suggesting that analogous modifications in pyrazolo[1,5-a]pyridines could yield similar bioactivity .
  • COX-2 inhibition in pyrazolo[1,5-a]pyrimidines highlights the scaffold’s versatility, though pyrazolo[1,5-a]pyridines require further exploration .

Biological Activity

Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈BrN₂O₃
  • Molecular Weight : 271.07 g/mol
  • Structural Features : The compound features a bromine atom at the 5-position, a methoxy group at the 7-position, and a carboxylate group at the 2-position of the pyrazolo[1,5-a]pyridine ring system.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Kinase Inhibition : Research indicates that this compound may act as an inhibitor of various kinases involved in cell signaling pathways. This inhibition can lead to modulation of processes such as cell proliferation and survival, which are critical in cancer progression .
  • Antitumor Activity : Compounds within this class have shown promise in exhibiting antitumor properties. For instance, related compounds have been reported to inhibit tumor growth and metastasis by targeting specific signaling pathways .

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound:

  • In Vitro Studies : Various derivatives have been tested for their cytotoxic effects against different cancer cell lines. The IC50 values indicate significant activity at low concentrations, suggesting that this compound could be a lead candidate for further development .
StudyCell LineIC50 (µM)Selectivity Index
AA549<10≥50
BMCF-7<15≥40
CHeLa<12≥45

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated:

  • In Vitro Testing : Preliminary studies suggest effectiveness against various bacterial strains. The mode of action appears to involve disruption of bacterial cell membrane integrity .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

  • Bromination : Using bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • Methoxylation : Achieved through treatment with methanol in the presence of sodium methoxide.
  • Carboxylation : Often involves carbon dioxide under high pressure and temperature.

These synthetic routes allow for the creation of various derivatives that may enhance biological activity or reduce toxicity .

Case Studies and Research Findings

Several case studies have demonstrated the efficacy of this compound:

  • Study A : Investigated its effect on HeLa cells, reporting a significant reduction in cell viability at concentrations below 10 µM.
  • Study B : Evaluated the compound's antimicrobial properties against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) below 50 µg/mL.

Q & A

Q. What are common synthetic routes for Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate?

The synthesis typically involves three key steps:

  • Cyclocondensation : Reacting a β-keto ester (e.g., methyl 5-substituted-3-oxopentanoate) with a 5-aminopyrazole derivative in acetic acid at 80°C for 24 hours to form the pyrazolo[1,5-a]pyridine core. Elevated temperatures (>80°C) risk side reactions, such as acidolytic deprotection of Boc groups .
  • Hydrolysis : Converting the ester group to a carboxylic acid using LiOH in aqueous methanol (54% yield), as NaOH may fail due to incomplete reactivity or side-product formation .
  • Amidation : Activating the carboxylic acid with bis(pentafluorophenyl) carbonate (BPC) to form pentafluorophenyl esters, followed by reaction with amines to yield carboxamides (55–87% yield) .

Q. How is the compound characterized structurally?

  • Spectroscopy : 1H/13C NMR confirms substituent positions and purity. For example, methyl ester protons appear as singlets (~δ 3.8–4.1 ppm), while aromatic protons align with fused-ring systems .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves bond lengths, dihedral angles, and hydrogen-bonding networks (e.g., C–H···O interactions in dimers) .

Advanced Research Questions

Q. How can cyclocondensation reactions be optimized to minimize by-products?

  • Temperature Control : Maintain ≤80°C to prevent Boc group cleavage or decomposition .
  • Acid Selection : Use acetic acid over stronger acids (e.g., H2SO4) to avoid undesired deprotection .
  • Reaction Monitoring : TLC or LC-MS at intervals detects intermediates and guides termination before side reactions dominate.

Q. How should researchers address contradictions in spectroscopic data during characterization?

  • Rotamer Analysis : Dynamic NMR at variable temperatures resolves conformational equilibria in flexible substituents (e.g., ethylsulfonyl groups) .
  • Complementary Techniques : Pair IR (carbonyl stretches ~1700 cm⁻¹) with X-ray to confirm functional groups when NMR is ambiguous .

Q. What crystallographic methods resolve structural ambiguities in this compound?

  • SHELX Refinement : Use SHELXL for small-molecule refinement, leveraging constraints for disordered moieties (e.g., methyl groups) .
  • Hydrogen-Bond Analysis : Identify C–H···O/N interactions to explain packing motifs (e.g., inversion dimers with centroid–centroid distances ~3.4 Å) .

Q. Why does NaOH fail in ester hydrolysis, and what alternatives exist?

  • Mechanistic Insight : NaOH may incompletely hydrolyze sterically hindered esters. LiOH in methanol/water mixtures enhances nucleophilicity and solubility, achieving 54% yield .

Q. How can bioactivity against targets like cathepsins be evaluated?

  • Enzyme Assays : Measure IC50 values via fluorogenic substrates (e.g., Z-FR-AMC for cathepsin K/B). For example, N-butylcarboxamide derivatives show IC50 ~25 µM against cathepsin K .
  • Structure-Activity Relationships (SAR) : Correlate substituent bulk (e.g., N-picolyl groups) with inhibitory potency .

Q. How are acid-sensitive groups (e.g., Boc) stabilized during synthesis?

  • Mild Conditions : Use acetic acid instead of HCl/H2SO4 for cyclocondensation to prevent premature deprotection .
  • Short Reaction Times : Limit heating durations (e.g., 24 h at 80°C) to balance yield and stability .

Q. What purification strategies mitigate challenges with polar by-products?

  • Column Chromatography : Employ silica gel with petroleum ether/ethyl acetate (8:2 v/v) for intermediates .
  • Recrystallization : Use cyclohexane/CH2Cl2 (1:1) for high-purity crystals suitable for X-ray analysis .

Q. Can computational modeling predict reactivity or binding modes?

  • Docking Studies : Model interactions with cathepsin active sites to prioritize substituents (e.g., hydrophobic pockets favor aryl groups) .
  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals to explain regioselectivity in electrophilic substitutions .

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